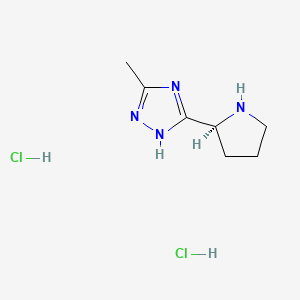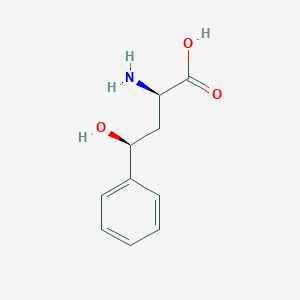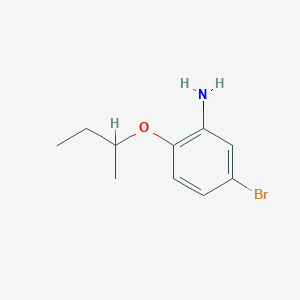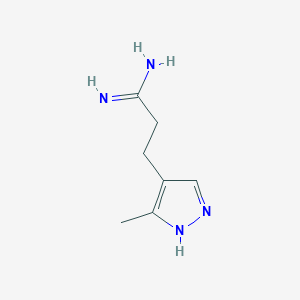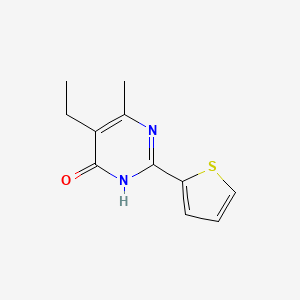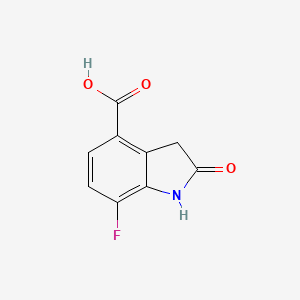
7-Fluoro-2-oxoindoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-oxoindoline-4-carboxylic acid is a chemical compound with the molecular formula C₉H₆FNO₃ and a molecular weight of 195.15 g/mol . This compound is a derivative of indoline, a significant heterocyclic system in natural products and drugs . The presence of a fluorine atom at the 7th position and a carboxylic acid group at the 4th position makes it a unique and valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 7-Fluoro-2-oxoindoline-4-carboxylic acid involves several steps. One common method includes the reaction of indoline derivatives with fluorinating agents under controlled conditions . The reaction typically requires an acidic environment and specific temperature settings to ensure high yield and purity . Industrial production methods focus on optimizing these conditions to achieve large-scale production while maintaining safety and environmental standards .
Chemical Reactions Analysis
7-Fluoro-2-oxoindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
7-Fluoro-2-oxoindoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-oxoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, influencing various biological processes . The oxo and carboxylic acid groups play crucial roles in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
7-Fluoro-2-oxoindoline-4-carboxylic acid can be compared with other indoline derivatives such as:
2-Oxoindoline-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Fluorochromone-2-carboxylic acid: Similar in structure but with a chromone ring instead of an indoline ring
Properties
Molecular Formula |
C9H6FNO3 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
7-fluoro-2-oxo-1,3-dihydroindole-4-carboxylic acid |
InChI |
InChI=1S/C9H6FNO3/c10-6-2-1-4(9(13)14)5-3-7(12)11-8(5)6/h1-2H,3H2,(H,11,12)(H,13,14) |
InChI Key |
HJXRMUHZZMPVHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2NC1=O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343869.png)


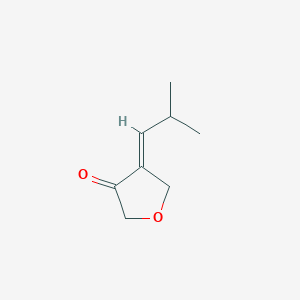
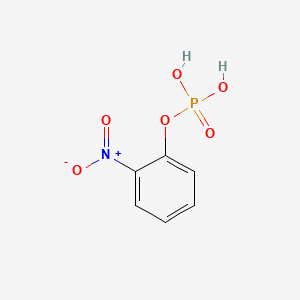
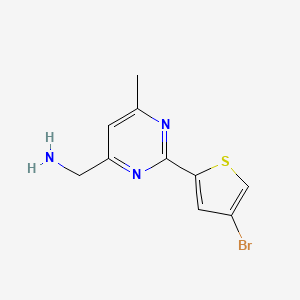
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
